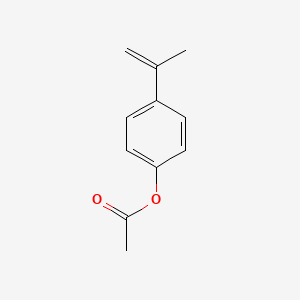
Phenol, 4-(1-methylethenyl)-, acetate
Cat. No. B8614491
Key on ui cas rn:
2759-56-0
M. Wt: 176.21 g/mol
InChI Key: OAQWJXQXSCVMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04328361
Procedure details


A mixture of 12 g. (0.09 mole) of p-isopropenylphenol (prepared as described in Preparation 1) and 12 g. (0.118 mole) of acetic anhydride was stirred at ambient temperature (circa 20° C.) while two drops of concentrated sulfuric acid were added. Stirring was continued until the exothermic reaction subsided and the reaction product was then poured into an excess of water. The organic material was extracted with a mixture of ether and n-hexane and the extract was dried over anhydrous sodium sulfate and evaporated to dryness. There was thus obtained 16.5 g. of acetylated product which was found by nuclear magnetic resonance spectral analysis to be a mixture of 20% w/w of p-isopropenyl-phenol acetate and 80% w/w of the dimer diacetate. The product was subjected to pyrolysis by adding 0.1 g. of p-toluenesulfonic acid and heating to a temperature of 200°-240° C. under reduced pressure (circa 18 mm. mercury) to yield a distillate which was found to be 13.44 g. (85% yield) of monomeric p-isopropenylphenol acetate. The latter was mixed with a small amount of chloroform and hydrogen chloride gas was bubbled into the mixture until saturated. There was thus obtained a solution of p-(2-chloroisopropyl)phenol acetate.




Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2].[C:11](OC(=O)C)(=[O:13])[CH3:12]>S(=O)(=O)(O)O.O>[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([C:1]([CH3:3])=[CH2:2])=[CH:5][CH:6]=1)(=[O:13])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.09 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.118 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 12 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was continued until the exothermic reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic material was extracted with a mixture of ether and n-hexane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extract was dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of 20% w/w of p-isopropenyl-phenol acetate and 80% w/w of the dimer diacetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 0.1 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of p-toluenesulfonic acid and heating to a temperature of 200°-240° C. under reduced pressure (circa 18 mm. mercury)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a distillate which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(=C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
